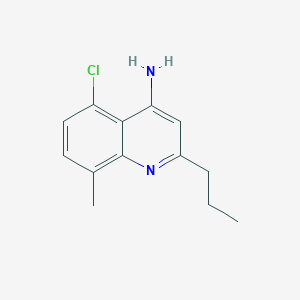
tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate is a synthetic compound with a unique structure that includes a tert-butyl group, an azetidin-3-yl group, and a methylcarbamate group. This compound is known for its versatility in various scientific research applications, particularly in organic synthesis, medicinal chemistry, and drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with azetidin-3-yl(methyl)amine under controlled conditions. The reaction is carried out in an inert atmosphere at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the final product. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products .
化学反応の分析
Types of Reactions
tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidin-3-yl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
科学的研究の応用
tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate has a wide range of scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Plays a role in the development of new pharmaceuticals, particularly antibiotics and antitumor agents.
Drug Development: Serves as an intermediate in the synthesis of various drug candidates.
Biochemistry: Utilized in the synthesis of novel heterocyclic amino acids and ligands for nicotinic receptors.
作用機序
The mechanism of action of tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of neurotransmitter receptors.
類似化合物との比較
Similar Compounds
- tert-Butyl (2-(methylamino)ethyl)carbamate hydrochloride
- tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride
Uniqueness
tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate stands out due to its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in the synthesis of complex molecules and in medicinal chemistry .
特性
CAS番号 |
1193386-50-3 |
|---|---|
分子式 |
C11H23N3O2 |
分子量 |
229.32 g/mol |
IUPAC名 |
tert-butyl N-[2-[azetidin-3-yl(methyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)13-5-6-14(4)9-7-12-8-9/h9,12H,5-8H2,1-4H3,(H,13,15) |
InChIキー |
WOSDNQZCSFJFNY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCN(C)C1CNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-(Ethoxycarbonyl)imidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B11875696.png)




![5,8-Dihydroxy-3-methyl-9,9a-dihydronaphtho[2,3-c]furan-4(1H)-one](/img/structure/B11875738.png)
![2H-Benzo[h]pyrano[3,2-f]quinoline](/img/structure/B11875744.png)



![2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11875765.png)


![2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanol](/img/structure/B11875791.png)
